(5-Chloro-3-methylthieno[2,3-c]pyridin-2-yl)methanol
Description
Properties
Molecular Formula |
C9H8ClNOS |
|---|---|
Molecular Weight |
213.68 g/mol |
IUPAC Name |
(5-chloro-3-methylthieno[2,3-c]pyridin-2-yl)methanol |
InChI |
InChI=1S/C9H8ClNOS/c1-5-6-2-9(10)11-3-7(6)13-8(5)4-12/h2-3,12H,4H2,1H3 |
InChI Key |
FZXRLTKBEPCBRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=CN=C(C=C12)Cl)CO |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of (5-Chloro-3-methylthieno[2,3-c]pyridin-2-yl)methanol typically involves:
- Formation of the thieno[2,3-c]pyridine core.
- Introduction of the 5-chloro substituent.
- Functionalization at the 2-position with a hydroxymethyl group.
The synthetic routes often start from substituted methylpyridines or related heterocycles, which are then elaborated through halogenation, oxidation, reduction, and ring closure reactions.
Key Synthetic Steps and Reagents
Preparation of Chloromethyl Derivatives
Chloromethylation of methylpyridine derivatives is a crucial step. According to Wilson (1991), chloromethylpyridines can be prepared by:
- Direct chlorination of methylpyridines using chlorine gas in the presence of anhydrous sodium carbonate, yielding chloromethylpyridines with moderate selectivity (approximately 65% yield).
- Free radical chlorination using N-chlorosaccharin with radical initiators such as azobis(isobutyronitrile), which provides higher yields (up to 78%).
- Conversion of hydroxymethylpyridines to chloromethylpyridines using reagents such as thionyl chloride (SOCl2), phosphoryl chloride (POCl3), phosphorus pentachloride (PCl5), or trichloroacetyl chloride. For example, treatment of 2,6-dimethyl-3-hydroxymethylpyridine with thionyl chloride affords the corresponding chloromethyl derivative in 84% yield.
These methods provide a foundation for the selective chlorination required in the synthesis of the target compound.
Hydroxyalkylation via Friedel-Crafts Type Reaction
A key approach for introducing the hydroxymethyl group at the 2-position involves Friedel-Crafts hydroxyalkylation of heteroaromatic rings using aldehydes activated by Lewis acids. Harikrishnan et al. (2014) demonstrated that:
- Lewis acids such as aluminum bromide (AlBr3) effectively activate aldehydes, facilitating electrophilic aromatic substitution with heteroaromatic π-nucleophiles.
- This method allows direct C-C bond formation between the heteroaromatic ring and aldehydes, producing carbinols (hydroxymethyl derivatives) in moderate to excellent yields (41-94% depending on substrates).
- The coordination of the Lewis acid to both the carbonyl oxygen and the nitrogen atom of the pyridine moiety optimizes electrophilicity, favoring mono-substitution and preventing overalkylation to triarylmethanes.
This strategy is particularly useful for synthesizing (5-Chloro-3-methylthieno[2,3-c]pyridin-2-yl)methanol by reacting appropriately substituted thieno[2,3-c]pyridine derivatives with formaldehyde or other aldehydes in the presence of AlBr3.
Representative Synthetic Route
A plausible synthetic route based on literature data is summarized below:
Note: The chloromethylation step may alternatively start from hydroxymethyl derivatives, converted to chloromethyl compounds as needed.
Alternative and Supporting Methods
- Radical chlorination methods using N-chlorosaccharin and radical initiators can be considered for selective chloromethylation.
- Reduction of pyridine N-oxides to corresponding aminopyridines or hydroxymethyl derivatives can be performed using iron and glacial acetic acid, which may serve as intermediates for further functionalization.
- Patent literature indicates related thieno-pyridine derivatives with amino and chloromethyl substituents have been synthesized for biological applications, employing similar substitution patterns and heterocyclic construction strategies.
Discussion of Reaction Mechanisms and Optimization
- The chloromethylation step proceeds via electrophilic substitution on the methyl group, often requiring control of reaction conditions to avoid overchlorination to trichloromethyl derivatives.
- Lewis acid-catalyzed hydroxyalkylation involves activation of the aldehyde carbonyl group, increasing electrophilicity and facilitating nucleophilic attack by the heteroaromatic ring, forming a carbinol intermediate.
- Coordination of the Lewis acid to both the aldehyde and the pyridine nitrogen enhances selectivity and yield by stabilizing the intermediate and preventing side reactions such as triarylmethane formation.
Summary Table of Preparation Methods
| Preparation Step | Methodology | Key Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Chloromethylation | Direct chlorination | Cl2, Na2CO3, or N-chlorosaccharin + AIBN | 65-78 | Radical initiators improve selectivity |
| Chloromethylation | Conversion from hydroxymethyl | SOCl2, POCl3, PCl5 | 80-85 | High yields, common method |
| Hydroxyalkylation | Friedel-Crafts hydroxyalkylation | Aldehydes + AlBr3 (Lewis acid), 0°C to RT | 41-94 | Effective for carbinol formation |
| Reduction of N-oxides | Fe/AcOH reduction | Iron powder, glacial acetic acid | Moderate | For intermediate preparation |
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-3-methylthieno[2,3-c]pyridin-2-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while nucleophilic substitution can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of (5-Chloro-3-methylthieno[2,3-c]pyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. Molecular docking studies have shown that it can interact with proteins like bovine serum albumin and human leukemia inhibitory factor, suggesting its potential as a therapeutic agent .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structurally related compounds and their distinguishing features:
Key Comparative Insights
Electronic Effects: The chlorine atom in the target compound acts as an electron-withdrawing group, enhancing electrophilic reactivity at adjacent positions. In contrast, methoxy-substituted analogs (e.g., 5-methoxy-pyrrolo derivatives) exhibit electron-donating effects, improving solubility but reducing electrophilicity . Thieno vs.
Bromine-substituted analogs (e.g., 4-bromo derivatives) offer larger van der Waals radii for hydrophobic interactions . Hydroxymethyl Position: The CH2OH group at position 2 is conserved across analogs, suggesting its role in hydrogen bonding or metabolic stability .
Commercial Availability: (5-Chloro-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol is commercially available (CymitQuimica, Ref: 10-F621313) at €375.00/g, while non-fused pyridine derivatives (e.g., 5-chloro-2-methoxypyridin-3-ylmethanol) are priced lower (€340.00/g) .
Biological Activity
(5-Chloro-3-methylthieno[2,3-c]pyridin-2-yl)methanol is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, synthesis methods, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 189.67 g/mol. Its structure features a thieno[2,3-c]pyridine core with a hydroxymethyl group, which is significant for its biological interactions.
Biological Activities
Research indicates that compounds containing the thieno[2,3-c]pyridine scaffold exhibit various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that (5-Chloro-3-methylthieno[2,3-c]pyridin-2-yl)methanol may possess antimicrobial properties against certain pathogenic bacteria and fungi. Specifically, related compounds have shown moderate activity against strains such as Pseudomonas aeruginosa and Escherichia coli .
- Cytotoxicity : In vitro assays have demonstrated cytotoxic effects on cancer cell lines. For instance, thieno-pyridine derivatives have been evaluated for their ability to inhibit cell growth in breast cancer models .
Table 1: Summary of Biological Activities
Synthesis Methods
The synthesis of (5-Chloro-3-methylthieno[2,3-c]pyridin-2-yl)methanol can be achieved through various chemical reactions involving thieno-pyridine derivatives. The hydroxymethyl group can be introduced via nucleophilic substitution or other functionalization techniques.
Case Studies
- Antimicrobial Evaluation : A study evaluated several thiazolopyridine derivatives similar to (5-Chloro-3-methylthieno[2,3-c]pyridin-2-yl)methanol for their antimicrobial properties. Compound 3g exhibited potent inhibitory effects with a minimum inhibitory concentration (MIC) of 0.21 µM against Pseudomonas aeruginosa .
- Cytotoxicity Assessment : In another study focused on anticancer properties, derivatives were tested on MDA-MB-231 breast cancer cells. The results indicated that certain compounds induced significant cytotoxicity at low concentrations over extended treatment periods .
The exact mechanism of action for (5-Chloro-3-methylthieno[2,3-c]pyridin-2-yl)methanol is still under investigation. However, preliminary findings suggest potential interactions with key biological targets involved in cell proliferation and survival pathways.
Future Directions
Further research is necessary to fully elucidate the biological mechanisms underlying the activity of (5-Chloro-3-methylthieno[2,3-c]pyridin-2-yl)methanol. Future studies should focus on:
- In vivo Studies : Assessing the efficacy and safety of the compound in animal models.
- Structural Modifications : Exploring derivatives to enhance biological activity or reduce toxicity.
Q & A
Q. What are the common synthetic routes for preparing (5-Chloro-3-methylthieno[2,3-c]pyridin-2-yl)methanol, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves halogenation and functionalization of the thienopyridine core. A plausible route includes:
- Step 1 : Chlorination of a precursor like 3-methylthieno[2,3-c]pyridine at the 5-position using reagents such as N-chlorosuccinimide (NCS) in a polar solvent (e.g., DMF) under controlled temperatures (0–25°C).
- Step 2 : Hydroxymethylation via nucleophilic substitution or reduction of a carbonyl intermediate. Sodium borohydride (NaBH₄) in methanol/ethanol is commonly used for alcohol formation, as seen in analogous pyridine derivatives .
- Optimization : Reaction yields improve with inert atmospheres (N₂/Ar) to prevent oxidation and by monitoring stoichiometry to minimize byproducts like over-chlorinated species. Purification via column chromatography or recrystallization enhances purity .
Q. What spectroscopic techniques are most effective for characterizing the structure and purity of (5-Chloro-3-methylthieno[2,3-c]pyridin-2-yl)methanol?
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., chloro and methyl groups) and confirms hydroxyl proton integration.
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion at m/z 228.05 for C₉H₈ClNOS).
- IR Spectroscopy : Detects functional groups (O-H stretch at ~3200–3400 cm⁻¹, C-Cl at ~550–750 cm⁻¹).
- HPLC : Quantifies purity (>95%) and detects trace impurities using reverse-phase columns (C18) with UV detection at 254 nm .
Advanced Research Questions
Q. How does the substitution pattern on the thienopyridine ring influence the compound’s reactivity in cross-coupling reactions, and what strategies mitigate undesired side products?
The 5-chloro and 3-methyl groups impact electronic and steric effects:
- Electron-Withdrawing Cl activates the ring for Suzuki-Miyaura couplings but may direct coupling to specific positions.
- Steric Hindrance : The 3-methyl group can suppress coupling at adjacent sites, favoring reactions at the 2- or 6-positions.
- Mitigation Strategies : Use Pd catalysts with bulky ligands (e.g., XPhos) to enhance regioselectivity. Pre-functionalization (e.g., boronate ester formation) or microwave-assisted heating (50–120°C) improves reaction efficiency .
Q. What computational methods are recommended to predict the binding affinity of (5-Chloro-3-methylthieno[2,3-c]pyridin-2-yl)methanol with biological targets, and how do these align with experimental data?
- Docking Simulations : Tools like AutoDock Vina or Schrödinger Suite model interactions with enzymes (e.g., kinases or cytochrome P450 isoforms). The chloro and hydroxymethyl groups often form halogen bonds and hydrogen bonds, respectively.
- MD Simulations : Assess binding stability over time (10–100 ns trajectories) using GROMACS or AMBER.
- Validation : Compare computational ΔG values with experimental IC₅₀/Kd data from surface plasmon resonance (SPR) or fluorescence polarization assays. Discrepancies may arise from solvent effects or protein flexibility, requiring iterative refinement of force fields .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. cytotoxic effects) for this compound?
- Dose-Response Studies : Test across a broad concentration range (nM–μM) to identify therapeutic windows.
- Assay Validation : Use orthogonal methods (e.g., ELISA for cytokine inhibition vs. MTT for cytotoxicity).
- Structural Analogues : Compare with derivatives lacking the 5-chloro or 3-methyl groups to isolate pharmacophores. For example, a 2022 study showed 40% anti-inflammatory efficacy in murine arthritis models, while cytotoxicity was negligible below 10 μM .
Methodological Considerations
- Purification : Use preparative HPLC with gradient elution (ACN/H₂O + 0.1% TFA) for lab-scale isolation .
- Stability Testing : Monitor degradation under varying pH (2–12) and temperature (4–40°C) via LC-MS to identify optimal storage conditions (-20°C in anhydrous DMSO) .
- Byproduct Analysis : GC-MS or NMR identifies side products like dechlorinated or oxidized species, guiding reaction condition adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
